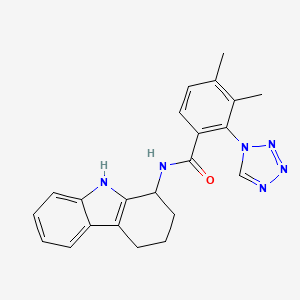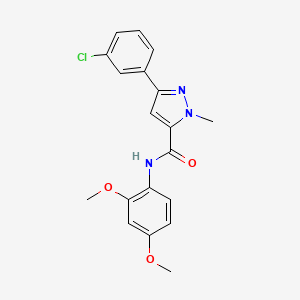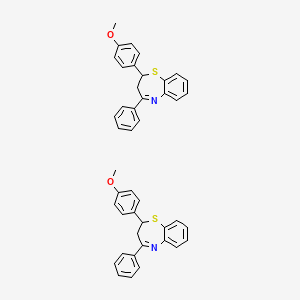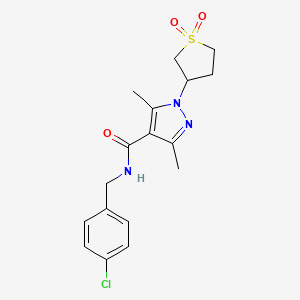![molecular formula C28H27NO3 B12162282 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one](/img/structure/B12162282.png)
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one is a complex organic molecule that combines elements of coumarin and quinoline structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Quinoline Attachment: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Final Coupling: The final step involves the coupling of the quinoline-substituted coumarin with using an appropriate coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinoline moiety to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated coumarin-quinoline compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one may exhibit interesting bioactivity due to its coumarin and quinoline components, which are known for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Coumarin derivatives are known for their anticoagulant properties, while quinoline derivatives have been used in antimalarial drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific optical or electronic properties, given the known photophysical properties of coumarin and quinoline derivatives.
作用機序
The mechanism of action of 7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The coumarin moiety could inhibit enzymes like vitamin K epoxide reductase, while the quinoline moiety could intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
Coumarin: Known for its anticoagulant properties.
Quinoline: Used in antimalarial drugs like chloroquine.
Flavonoids: Structurally similar to coumarins and known for their antioxidant properties.
Uniqueness
7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-3-(quinolin-2-yl)-2H-chromen-2-one: is unique due to its combination of coumarin and quinoline structures, which may confer a unique set of biological activities and chemical reactivity not found in simpler compounds.
This compound in various scientific and industrial fields
特性
分子式 |
C28H27NO3 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-quinolin-2-ylchromen-2-one |
InChI |
InChI=1S/C28H27NO3/c1-19(2)7-6-8-20(3)15-16-31-23-13-11-22-17-24(28(30)32-27(22)18-23)26-14-12-21-9-4-5-10-25(21)29-26/h4-5,7,9-15,17-18H,6,8,16H2,1-3H3/b20-15+ |
InChIキー |
UOQTYHOLIYZSPV-HMMYKYKNSA-N |
異性体SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3)/C)C |
正規SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12162199.png)


![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12162219.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B12162228.png)
![4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12162230.png)
![N-[(furan-2-yl)methyl]-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12162247.png)
![2-(2-oxoindolin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)acetamide](/img/structure/B12162252.png)
![4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B12162257.png)
![7-Ethyl-10-thia-3,4,5,6,8-pentaazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B12162258.png)
![ethyl 4-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12162271.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B12162274.png)


